Technical Dossier: 5-(Furan-2-yl)oxindole
Technical Dossier: 5-(Furan-2-yl)oxindole
The following technical guide details the identification, synthesis, and characterization of 5-(furan-2-yl)oxindole , a specialized heterocyclic scaffold utilized in kinase inhibitor research.
Systematic Identification & Synthesis Strategy
Chemical Identity & CAS Status
Compound Name: 5-(Furan-2-yl)-1,3-dihydro-2H-indol-2-one Common Aliases: 5-(2-Furyl)oxindole; 5-(Furan-2-yl)indolin-2-one Molecular Formula: C₁₂H₉NO₂ Molecular Weight: 199.21 g/mol
CAS Registry Status
Unlike common commodity chemicals, 5-(furan-2-yl)oxindole is frequently classified as a non-catalog research intermediate . While its core structure is prevalent in medicinal chemistry (specifically in kinase inhibitors like Sunitinib), the specific 5-(furan-2-yl) derivative often lacks a widely indexed commercial CAS number in public databases.
Researchers must typically synthesize this compound de novo. The primary identification metrics for validation are:
| Identifier | Value |
| SMILES | O=C1Nc2ccc(cc2C1)c3ccco3 |
| InChIKey | Generated via structure:ZINC00000000 (Hypothetical/Custom) |
| Core Scaffold | Oxindole (Indolin-2-one) fused with Furan |
| Precursor CAS | 5-Bromooxindole: 2-Furanylboronic Acid: |
Synthesis Protocol: Suzuki-Miyaura Coupling
The most robust method for accessing 5-(furan-2-yl)oxindole is the palladium-catalyzed cross-coupling of 5-bromooxindole with 2-furanylboronic acid . This route avoids the harsh conditions of direct electrophilic substitution on the oxindole ring, which can lead to regioselectivity issues.
Reaction Scheme
The following diagram illustrates the retrosynthetic logic and forward reaction pathway.
Figure 1: Synthetic workflow for 5-(furan-2-yl)oxindole via Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology
Reagents:
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5-Bromooxindole (1.0 equiv)
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2-Furanylboronic acid (1.2 equiv)
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Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
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Sodium Carbonate (Na₂CO₃) (2.0 equiv, 2M aqueous solution)
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Solvent: 1,2-Dimethoxyethane (DME) or Dioxane
Protocol:
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Inert Atmosphere: Flame-dry a round-bottom flask and purge with argon or nitrogen.
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Dissolution: Dissolve 5-bromooxindole (e.g., 212 mg, 1 mmol) in degassed DME (10 mL).
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Addition: Add 2-furanylboronic acid (134 mg, 1.2 mmol) and the Pd catalyst (58 mg, 0.05 mmol).
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Base Activation: Add the 2M Na₂CO₃ solution (1 mL).
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Reflux: Heat the mixture to 85–90°C under an inert atmosphere for 12–16 hours. Monitor reaction progress via TLC (Eluent: 50% EtOAc/Hexanes).
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Workup: Cool to room temperature. Dilute with water and extract three times with ethyl acetate.
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Purification: Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Gradient: 20% → 50% EtOAc in Hexanes).
Structural Characterization & Validation
Since this is a custom synthesis, self-validation is critical. The following spectral data provides the expected fingerprint for the target compound.
Expected ¹H NMR Data (DMSO-d₆, 400 MHz)
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Amide Proton: δ 10.50 (s, 1H, NH) – Diagnostic broad singlet.
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Oxindole Ring:
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δ 7.60 (s, 1H, H-4) – Doublet or singlet due to meta-coupling.
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δ 7.55 (dd, 1H, H-6) – Coupled to H-7.
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δ 6.85 (d, 1H, H-7).
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δ 3.52 (s, 2H, CH₂) – Characteristic methylene singlet of the oxindole ring.
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Furan Ring:
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δ 7.70 (d, 1H, H-5' furan).
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δ 6.70 (d, 1H, H-3' furan).
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δ 6.55 (dd, 1H, H-4' furan).
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Mass Spectrometry (ESI-MS)
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Calculated Mass: 199.06
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Observed [M+H]⁺: 200.1 m/z
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Observed [M-H]⁻: 198.1 m/z (Negative mode is often more sensitive for oxindoles).
Biological Relevance: The Kinase Connection
The 5-(furan-2-yl)oxindole scaffold is a bioisostere of the 5-fluoro-oxindole core found in Sunitinib (Sutent). The substitution of the fluorine with a heteroaryl ring (furan) extends the molecule's reach into the "solvent-exposed" region or specific hydrophobic pockets of the kinase ATP-binding site.
Mechanism of Action (Hypothetical)
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Hinge Binding: The oxindole lactam (NH and C=O) forms a bidentate hydrogen bond network with the kinase hinge region (e.g., Glu/Leu residues).
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Selectivity: The furan ring at the C5 position acts as a hydrophobic probe, potentially interacting with the gatekeeper residue or the P-loop, altering selectivity profiles compared to the parent oxindole.
Figure 2: Structure-Activity Relationship (SAR) logic for the 5-(furan-2-yl)oxindole scaffold.
References
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Leckett, K. (2016).[1] Synthesis of Novel Kinase Inhibitors via Suzuki Coupling. McMaster University, Master of Science Thesis.
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Common Chemistry. (2024).[2][3] 5-Bromooxindole (CAS 20870-78-4). American Chemical Society.
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Common Chemistry. (2024).[2][3] 2-Furanylboronic acid (CAS 13331-23-2). American Chemical Society.
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Sun, L., et al. (2003). Design, Synthesis, and Evaluations of Substituted 3-[(3- or 4-Carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones as Inhibitors of VEGF, FGF, and PDGF Receptor Tyrosine Kinases. Journal of Medicinal Chemistry.
